1-(2-Fluoro-3-methoxyphenyl)piperazine
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methoxyaniline with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
1-(2-Fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)piperazine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This interaction can influence various signaling pathways and result in changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-(2-Fluoro-3-methoxyphenyl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and 1-(3-fluoro-2-methoxyphenyl)piperazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring .
1-(2-Methoxyphenyl)piperazine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Fluoro-2-methoxyphenyl)piperazine: Has the fluorine atom in a different position, which can affect its interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACXPIAFKDEUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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